

Core Reasons for Amprenavir's Discontinuation

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Compound Focus: Amprenavir

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Reason Category	Key Factors
Commercial & Formulation	High pill burden (8 capsules BID) [1]; Inconvenient dosing led to poor patient tolerance and market disadvantage [1] [2]; Prodrug fosamprenavir developed as superior successor [1] [2].
Regulatory Status	Marketing authorization withdrawn at request of holder [3]; Adult formulation production stopped in 2005, pediatric formulations remained available for a period [1].
Clinical & Safety Profile	Common gastrointestinal side effects (nausea, vomiting, diarrhea, abdominal pain) [4] [5]; Rash occurred in ~22% of patients, leading to discontinuation in ~3%; severe/life-threatening rash in ~1% [5]; Oral solution contained propylene glycol, risk of seizures, tachycardia, renal failure [5].

Quantitative Clinical Data on Amprenavir

The tables below summarize key efficacy and safety data from clinical trials, providing a quantitative profile of the drug.

Table 1: Selected Clinical Adverse Events (>5% Incidence) in Adult Clinical Trials [5]

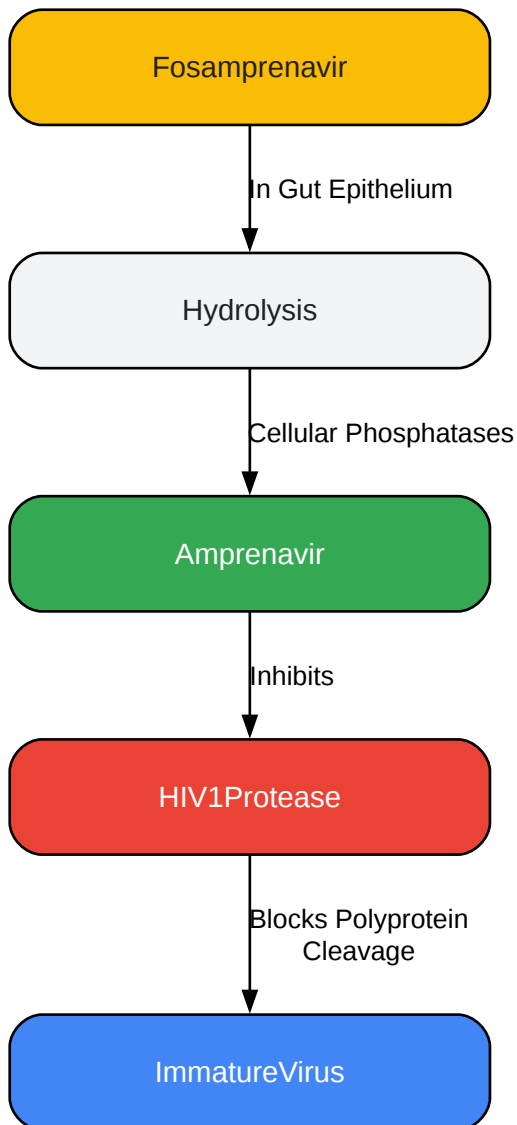
Adverse Event	Therapy-Naive Patients (APV/3TC/ZDV) n=113	Therapy-Naive Patients (3TC/ZDV) n=109	NRTI-Experienced Patients (APV/NRTI) n=245	NRTI-Experienced Patients (IDV/NRTI) n=241
Nausea	74%	50%	43%	35%
Diarrhea/Loose Stools	39%	35%	60%	41%
Vomiting	34%	17%	24%	20%
Rash	27%	6%	20%	15%
Oral/Perioral Paresthesia	26%	6%	31%	2%

Table 2: Key Pharmacokinetic Parameters of Amprenavir (1200 mg BID Regimen) [6]

Parameter	Value & Details
Bioavailability	Rapidly absorbed; absolute oral bioavailability in humans not established [7].
Time to Peak Concentration (T~max~)	1-2 hours after a single oral dose [7].
Protein Binding	Very high (~90%), primarily to alpha-1-acid glycoprotein (AAG) [7].
Metabolism	Primarily hepatic, via cytochrome P450 3A4 (CYP3A4) [7].
Half-Life	7.1 - 10.6 hours [7].
Effect of Hepatic Impairment	AUC increased 2.5-fold (moderate cirrhosis) and 4.5-fold (severe cirrhosis); dose reduction required [8].

The Successor: Fosamprenavir

Fosamprenavir was designed to overcome amprenavir's primary weaknesses.



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Mechanism of action of fosamprenavir as a prodrug for amprenavir.

- **Improved Pharmaceutical Profile:** Fosamprenavir is a phosphonate prodrug with much higher water solubility than amprenavir [2]. This allowed formulation as a 700 mg tablet (equivalent to 600 mg of amprenavir), dramatically reducing the pill burden from eight capsules to two tablets twice daily [2].

- **Equivalent Efficacy:** The oral availability of **amprenavir** from fos**amprenavir** is essentially equivalent to that from the original capsule formulation [2]. Once absorbed, fos**amprenavir** is rapidly hydrolyzed to the active moiety, **amprenavir**, by cellular phosphatases in the gut epithelium [1] [2].

Experimental Protocols for Key Studies

The development and evaluation of **amprenavir** and fos**amprenavir** involved critical pharmacokinetic and clinical studies.

Protocol 1: Single-Dose Pharmacokinetics in Hepatic Impairment [8]

- **Objective:** To evaluate the effect of hepatic impairment on **amprenavir** pharmacokinetics.
- **Design:** Open-label, single-period, single-dose, parallel-group study.
- **Subjects:** 30 subjects (10 healthy volunteers, 10 with moderate cirrhosis, 10 with severe cirrhosis).
- **Intervention:** Single oral 600 mg dose of **amprenavir**.
- **Pharmacokinetic Analysis:** Plasma samples collected over 96 hours (cirrhotic subjects) or 24 hours (healthy volunteers). Model-independent methods used to determine $AUC_{0-\infty}$.
- **Key Findings:** $AUC_{0-\infty}$ increased with severity of liver disease (2.5-fold for moderate, 4.5-fold for severe cirrhosis), leading to specific dose reduction recommendations.

Protocol 2: Multiple-Dose Pharmacokinetics and Pharmacodynamics [6]

- **Objective:** To characterize multiple-dose pharmacokinetics and relationship with antiviral activity and safety.
- **Design:** Dose-ranging study with multiple escalating, parallel, oral doses.
- **Subjects:** 62 HIV-infected adults.
- **Intervention:** **Amprenavir** administered on twice-daily or three-times-daily schedules (300 to 1200 mg).
- **Blood Collection:** For single-dose (Day 1) and steady-state (Week 3) pharmacokinetics. Plasma samples taken pre-dose and at multiple time points post-dose.
- **Analysis:** Log-log regression (power model) used to assess dose proportionality. Relationship between steady-state pharmacokinetic parameters and viral load reduction (efficacy) and adverse events (safety) was analyzed.
- **Key Findings:** Supported 1200 mg BID as the target dose, providing a median $C_{\min,ss}$ above the estimated in vivo trough concentration for 90% of maximum antiviral effect.

Amprenavir's withdrawal was a strategic decision driven by the clinical and commercial superiority of its prodrug. This case highlights a common pathway in drug development: replacing a pioneering but flawed drug with an optimized successor that improves patient experience and therapeutic outcomes.

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